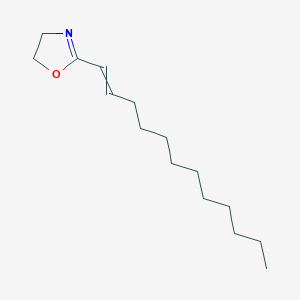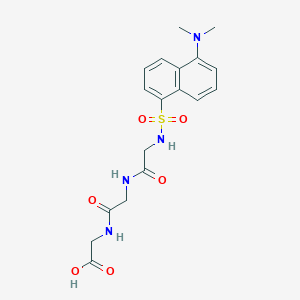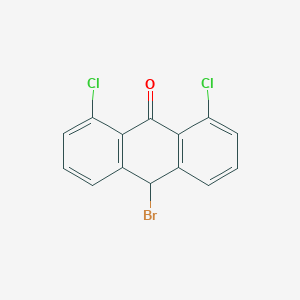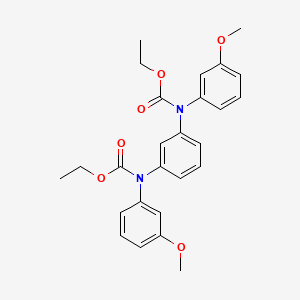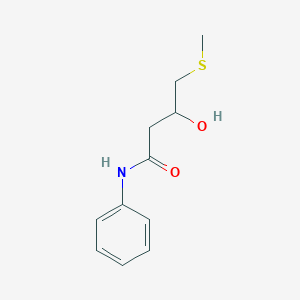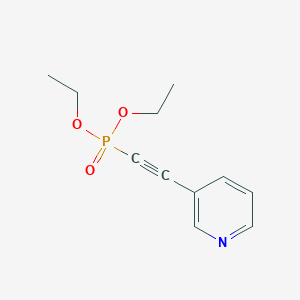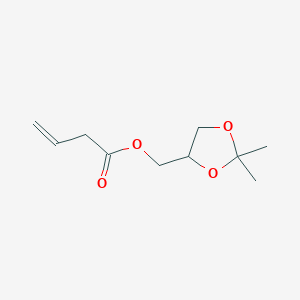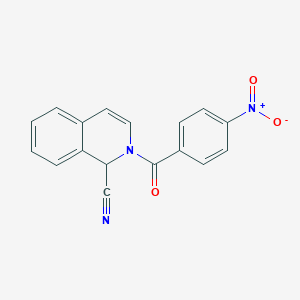
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile is an organic compound that features a nitrobenzoyl group attached to an isoquinoline ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of benzoyl derivatives followed by cyclization and nitrile formation. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may require catalysts and specific temperature controls .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile is not fully elucidated, but it is believed to interact with various molecular targets through its nitro and carbonitrile groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzoyl chloride: Shares the nitrobenzoyl group but lacks the isoquinoline and carbonitrile components.
2-(4-nitrobenzoyl)hydrazinecarbodithioates: Similar nitrobenzoyl group with different substituents.
N-(2,2-diphenylethyl)-4-nitrobenzamide: Contains the nitrobenzoyl group but with different amide linkage
Uniqueness
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile is unique due to its combination of the nitrobenzoyl group with the isoquinoline ring and carbonitrile substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
64319-89-7 |
|---|---|
Molecular Formula |
C17H11N3O3 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-(4-nitrobenzoyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H11N3O3/c18-11-16-15-4-2-1-3-12(15)9-10-19(16)17(21)13-5-7-14(8-6-13)20(22)23/h1-10,16H |
InChI Key |
SUTSFXUTQITLAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(N(C=CC2=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


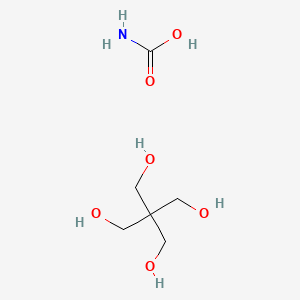
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

